molecular formula C14H18N4OS B5638171 4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one

4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one

Cat. No.: B5638171
M. Wt: 290.39 g/mol
InChI Key: HUYLBOIMZPKUBN-UHFFFAOYSA-N
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Description

4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one is a member of the class of 1,2,4-triazines. This compound is characterized by its unique structure, which includes an amino group at position 4, a tert-butyl group at position 6, and a methylsulfanyl group at position 3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylphenylmethyl sulfide with a triazine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, tert-butyl group, and methylsulfanyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

4-amino-3-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-14(2,3)11-6-4-10(5-7-11)9-20-13-17-16-8-12(19)18(13)15/h4-8H,9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYLBOIMZPKUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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